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Compound of Interest

Compound Name: ZK756326 dihydrochloride

Cat. No.: B1139076 Get Quote

Selectivity Profile of ZK756326 Dihydrochloride:
A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of ZK756326
dihydrochloride against other chemokine receptors and alternative compounds. The

information is compiled from publicly available experimental data to assist researchers in

evaluating its suitability for their studies.

ZK756326 is a nonpeptide agonist for the C-C chemokine receptor 8 (CCR8).[1] Understanding

its selectivity is crucial for interpreting experimental results and predicting potential off-target

effects.

Quantitative Selectivity Profile of ZK756326
ZK756326 demonstrates notable selectivity for the human and mouse CCR8 receptors. While

highly selective against a range of other chemokine receptors, it exhibits some activity at

certain serotonergic and adrenergic receptors.
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Target
Receptor

Ligand
Displaced

Potency (IC50)
Selectivity vs.
hCCR8

Notes

Human CCR8 I-309 (CCL1) 1.8 µM - Primary Target

Mouse CCR8 I-309 (CCL1) 2.6 µM 0.69-fold
Active at mouse

ortholog

CCR4 - No Activity >28-fold Highly Selective

CXCR3 - No Activity >28-fold Highly Selective

CXCR4 - No Activity >28-fold Highly Selective

CCR5 - No Activity >28-fold Highly Selective

5-HT1A - 5.4 µM 0.33-fold Less Selective

5-HT2B - 4.4 µM 0.41-fold Less Selective

5-HT2C - 34.8 µM 0.05-fold Less Selective

5-HT5A - 16 µM 0.11-fold Less Selective

5-HT6 - 5.9 µM 0.31-fold Less Selective

α2A Adrenergic - <20 µM ~0.09-fold Less Selective

Other GPCRs - >50 µM <0.036-fold

Tested against a

panel of 26 other

GPCRs.

Comparison with Alternative CCR8 Modulators
Several antagonists targeting CCR8 have been developed, often demonstrating higher potency

and selectivity compared to the agonist ZK756326.
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Compound Modality Potency Selectivity Profile

ZK756326 Agonist
IC50 = 1.8 µM

(hCCR8 Binding)

>28-fold vs other

GPCRs; less selective

against 5-HT and α2A

receptors.[1]

IPG7236 Antagonist

IC50 = 8.44 nM

(CCL1-induced

signaling)[2][3]

Described as a potent

and highly selective

CCR8 antagonist.[4]

[5]

NS-15 Antagonist
Ki = 1.6 nM (Binding

Assay)[2][6]

At least 300-fold

selectivity versus

other GPCRs,

including other

chemokine receptors.

[6]

SB-649701 Antagonist
pIC50 = 7.7 (Calcium

Release Assay)

At least 100-fold

selectivity against

other GPCRs.[2][6][7]

Experimental Protocols
The characterization of ZK756326 and other CCR8 modulators relies on a standard set of in

vitro assays.

Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for

binding to the receptor, allowing for the determination of the compound's binding affinity (Ki).

Objective: To determine the binding affinity (Ki or IC50) of a test compound for CCR8.

Materials:

Cell membranes from a cell line overexpressing human CCR8.
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Radioligand (e.g., ¹²⁵I-CCL1).

Test compound (e.g., ZK756326) at various concentrations.

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubation: Cell membranes, radioligand, and the test compound are incubated together in

the assay buffer to allow binding to reach equilibrium.

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate

bound from unbound radioligand.

Washing: Filters are washed multiple times with ice-cold wash buffer to remove non-

specifically bound radioligand.

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated using the

Cheng-Prusoff equation.

Calcium Mobilization Assay
This functional assay measures a compound's ability to act as an agonist (stimulate) or

antagonist (inhibit) of G-protein-coupled receptor signaling by measuring changes in

intracellular calcium levels.

Objective: To determine the functional potency (EC50 or IC50) of a compound in modulating

CCR8 signaling.

Materials:
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A cell line expressing human CCR8 (e.g., U87 MG cells).

A calcium-sensitive fluorescent dye (e.g., Calcium 3).

Assay buffer (e.g., Hanks' balanced salts solution with HEPES).

CCR8 agonist (e.g., CCL1) for antagonist testing.

Test compound.

A fluorescence plate reader (e.g., FLIPR).

Procedure:

Cell Plating: Cells are plated in a multi-well plate and cultured.

Dye Loading: Cells are loaded with a calcium-sensitive dye.

Compound Addition: The plate is placed in a fluorescence reader. For antagonist testing,

the test compound is added first. For agonist testing, the test compound (e.g., ZK756326)

is added directly.

Agonist Challenge (for antagonist mode): After a brief incubation with the antagonist, a

CCR8 agonist (CCL1) is added to stimulate the receptor.

Data Acquisition: The fluorescence intensity is measured over time. An increase in

fluorescence indicates a rise in intracellular calcium.

Data Analysis: The change in fluorescence is calculated. For agonists, EC50 values are

determined from dose-response curves. For antagonists, the percent inhibition of the

agonist response is plotted to determine IC50 values.

Visualizations
CCR8 Signaling Pathway
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Caption: Simplified CCR8 signaling cascade upon agonist binding.

Experimental Workflow for Selectivity Profiling
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Caption: Workflow for determining the selectivity and functional activity of a compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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